molecular formula C16H14N2O3S B15162112 N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 827624-88-4

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B15162112
CAS No.: 827624-88-4
M. Wt: 314.4 g/mol
InChI Key: YOWLLWHEODKATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with 1H-indole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or antifungal effects. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzene-1-sulfonyl)-1H-indole-2-carboxamide
  • N-(4-Chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide
  • N-(4-Bromobenzene-1-sulfonyl)-1H-indole-2-carboxamide

Uniqueness

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

CAS No.

827624-88-4

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O3S/c1-11-6-8-13(9-7-11)22(20,21)18-16(19)15-10-12-4-2-3-5-14(12)17-15/h2-10,17H,1H3,(H,18,19)

InChI Key

YOWLLWHEODKATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.